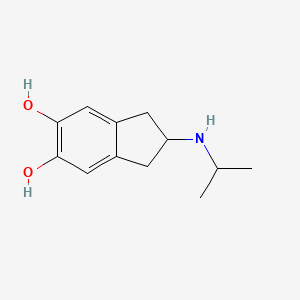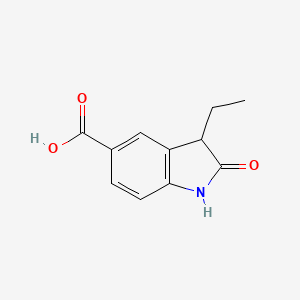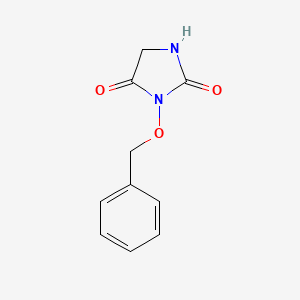
2-(Azepan-2-yl)-1-(furan-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azepan-2-yl)-1-(furan-2-yl)ethanone is an organic compound that features both an azepane ring and a furan ring The azepane ring is a seven-membered nitrogen-containing heterocycle, while the furan ring is a five-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of furan-2-carbaldehyde with azepane in the presence of a suitable catalyst. The reaction conditions typically include:
- Solvent: Anhydrous ethanol or methanol
- Catalyst: Acidic catalysts such as p-toluenesulfonic acid
- Temperature: Reflux conditions (around 80-100°C)
- Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or column chromatography may be employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-2-yl)-1-(furan-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding alcohol.
Substitution: The azepane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives
Reduction: 2-(Azepan-2-yl)-1-(furan-2-yl)ethanol
Substitution: Various substituted azepane derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its unique structural features.
Industry: As a precursor for the synthesis of materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-2-yl)-1-(furan-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The azepane ring can mimic natural substrates, while the furan ring can participate in π-π interactions or hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
2-(Piperidin-2-yl)-1-(furan-2-yl)ethanone: Similar structure but with a six-membered piperidine ring instead of the seven-membered azepane ring.
2-(Morpholin-2-yl)-1-(furan-2-yl)ethanone: Similar structure but with a morpholine ring instead of the azepane ring.
Uniqueness
2-(Azepan-2-yl)-1-(furan-2-yl)ethanone is unique due to the presence of the seven-membered azepane ring, which can confer different steric and electronic properties compared to six-membered rings. This uniqueness can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(azepan-2-yl)-1-(furan-2-yl)ethanone |
InChI |
InChI=1S/C12H17NO2/c14-11(12-6-4-8-15-12)9-10-5-2-1-3-7-13-10/h4,6,8,10,13H,1-3,5,7,9H2 |
InChI Key |
ZXAFFBXMXPQGPF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(NCC1)CC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)





![2H-Thieno[3,2-G]chromen-2-one](/img/structure/B11895548.png)
![1-Methyl-1,3,8-triazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B11895550.png)



